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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address common challenges encountered during in vitro transcription (IVT) and

improve the yield of full-length RNA products.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no RNA yield in an in vitro transcription

reaction?

A1: The most frequent culprits for failed or low-yield in vitro transcription reactions are issues

with the DNA template quality, the presence of RNase contamination, or suboptimal reaction

conditions.[1][2] Contaminants in the DNA template, such as salts or ethanol, can inhibit RNA

polymerase.[1][2][3] Additionally, an incorrectly linearized template or a degraded template will

also lead to poor results.[1][2][4]

Q2: How can I prevent RNA degradation during my experiments?

A2: Preventing RNA degradation hinges on creating and maintaining an RNase-free

environment. This includes using certified RNase-free reagents, pipette tips, and tubes.[4] It is

also crucial to wear gloves and change them frequently, and to use dedicated lab space and

equipment for RNA work. Including an RNase inhibitor in your transcription reaction can further

protect your RNA product.[1]
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Q3: What is the expected RNA yield from a standard in vitro transcription reaction?

A3: A standard in vitro transcription reaction, starting with 1 to 2 µg of a linear DNA template,

can typically produce 10 to 40 µg of RNA.[5] However, with optimized commercial kits, it's

possible to generate up to 100 or even 200 µg of RNA from 1 µg of template DNA.[5] The final

yield can vary depending on the specific template and reaction conditions.

Q4: How do I remove the DNA template after the transcription reaction?

A4: The DNA template is typically removed by treating the reaction mixture with DNase I.[1][2]

[6] It is important to use an RNase-free DNase I to prevent degradation of your newly

synthesized RNA. Following DNase I treatment, the enzyme should be inactivated, often by

heat or by subsequent RNA purification steps like phenol/chloroform extraction.[2][6]

Q5: What are the best methods for purifying the final RNA product?

A5: Several methods are available for purifying in vitro transcribed RNA, each with its

advantages. Spin column chromatography is effective for removing unincorporated nucleotides,

proteins, and salts.[7][8] Phenol-chloroform extraction followed by ethanol precipitation is a

classic method for removing proteins.[7][9] For applications requiring highly pure, full-length

RNA, gel purification is recommended, although it may result in lower recovery.[7][8]
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Possible Cause
Recommended Solution & Experimental

Protocol

Degraded or Poor Quality DNA Template

Verify the integrity of your DNA template by

running an aliquot on an agarose gel. The

A260/280 ratio of your DNA should be between

1.8 and 2.0.[4] If the template is degraded or

impure, purify it again. A common method is

phenol/chloroform extraction followed by ethanol

precipitation.[4][10]

RNase Contamination

Use certified RNase-free water, buffers, and

consumables.[4] Work in a designated clean

area and always wear gloves. Include an RNase

inhibitor in your IVT reaction.[1]

Inactive RNA Polymerase

Ensure the enzyme has been stored correctly

and has not undergone multiple freeze-thaw

cycles. Always include a positive control

template in your experiments to verify enzyme

activity.[1]

Suboptimal Reaction Conditions

Optimize key reaction parameters. See the

quantitative data tables below for guidance on

adjusting concentrations of the DNA template,

Mg²⁺, and NTPs. Also, consider optimizing the

reaction time and temperature.[5][11]

Issue 2: Presence of Shorter, Incomplete RNA
Transcripts (Premature Termination)
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Possible Cause
Recommended Solution & Experimental

Protocol

GC-Rich DNA Template

For templates with high GC content, premature

termination can be an issue.[1][2] Try

decreasing the reaction temperature from 37°C

to 30°C to help the polymerase read through

these regions.[1]

Low Nucleotide Concentration

Insufficient nucleotide concentrations can lead

to premature termination.[1][2] Ensure the final

concentration of each NTP is adequate, typically

at least 12 µM.[2] For problematic templates,

increasing the concentration of the limiting

nucleotide can improve the yield of full-length

transcripts.[12]

Secondary Structure in the RNA Transcript

Lowering the incubation temperature to around

16°C or even 4°C can sometimes help the

polymerase navigate through regions prone to

forming strong secondary structures.[12]

Issue 3: Presence of Longer-Than-Expected RNA
Transcripts
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Possible Cause
Recommended Solution & Experimental

Protocol

Incomplete Linearization of Plasmid DNA

If the plasmid template is not completely

linearized, the RNA polymerase can generate

long, heterogeneous transcripts.[4] After

restriction enzyme digestion, confirm complete

linearization by running an aliquot on an

agarose gel. If necessary, gel purify the

linearized DNA.[4]

Template with 3' Overhangs

Restriction enzymes that create 3' overhangs

can lead to the synthesis of longer-than-

expected transcripts due to template switching

by the polymerase. Use restriction enzymes that

produce blunt or 5' overhangs.[4]

Quantitative Data Summary
The following tables summarize the impact of key reaction components on the yield of in vitro

transcribed RNA. These values are intended as a guide, and optimal conditions may vary

depending on the specific template and system used.

Table 1: Effect of Mg²⁺ Concentration on RNA Yield
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Mg²⁺ Concentration (mM) Relative RNA Yield (%) Notes

6 Low
Suboptimal for polymerase

activity.[13][14]

9-25 High

Generally considered the

optimal range for many IVT

reactions.[13]

45 High

Can be optimal for certain

templates, leading to an 80%

increase in yield in some

cases.[15]

50 Low

High concentrations can be

inhibitory and lead to lower

yields.[13][14]

Table 2: Effect of DNA Template Concentration on RNA Yield

DNA Template
Concentration (ng/µL)

Relative RNA Yield Notes

20 Moderate

Increasing template

concentration generally

increases the rate of RNA

production.[13]

40 High
Often leads to a higher initial

rate of transcription.[13]

100 High

While the initial rate may be

high, the final yield might

plateau and not be significantly

different from lower

concentrations.[13]

>100 May Decrease

Excessive template amounts

can sometimes be inhibitory.

[11]
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Table 3: Effect of Incubation Time on RNA Yield

Incubation Time (hours) Relative RNA Yield Notes

2-4 Optimal

Most standard IVT reactions

reach completion within this

timeframe.[11]

>4 Plateau

The yield often plateaus after 3

to 4 hours, with little to no

further increase.[5]

9 Potentially Higher

For some templates, a longer

incubation time (e.g., 9 hours)

can lead to a 20% increase in

yield.[15]

Experimental Protocols
Protocol 1: Phenol/Chloroform Extraction and Ethanol
Precipitation of DNA Template

To your linearized DNA template solution, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

[10]

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex thoroughly.

Centrifuge at maximum speed for 2-5 minutes to separate the phases.

Carefully transfer the upper aqueous phase to a new tube.

Add an equal volume of chloroform and vortex.

Centrifuge for 2 minutes and transfer the aqueous phase to a new tube.

Add 2 to 2.5 volumes of cold 100% ethanol and incubate at -20°C for at least 30 minutes to

precipitate the DNA.[10]

Centrifuge at high speed for 15 minutes to pellet the DNA.
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Carefully remove the supernatant and wash the pellet with 500 µL of 70% ethanol.[10]

Centrifuge for 10 minutes, remove the supernatant, and air dry the pellet.

Resuspend the purified DNA in nuclease-free water.[4]

Protocol 2: DNase I Treatment of In Vitro Transcription
Reaction

Following the in vitro transcription reaction, add 1-2 units of RNase-free DNase I for every 1

µg of DNA template in the reaction.[6][16]

Incubate the reaction at 37°C for 15-30 minutes.[6][16]

Stop the reaction by adding EDTA to a final concentration of 5 mM and heating to 75°C for

10 minutes.[3] Alternatively, proceed directly to RNA purification using a spin column or

phenol/chloroform extraction, which will also inactivate and remove the DNase I.[1][3]

Protocol 3: Spin Column Purification of RNA
Adjust the volume of your IVT reaction with RNase-free water as recommended by the spin

column manufacturer (typically to 100 µL).[7]

Add the binding buffer and isopropanol to the sample as per the kit's protocol.

Apply the sample to the spin column and centrifuge. Discard the flow-through.

Wash the column with the provided wash buffer, centrifuging and discarding the flow-through

after each wash.

Perform a final centrifugation step to completely dry the column.

Place the column in a clean collection tube and add elution buffer or nuclease-free water to

the center of the membrane.

Incubate for 1 minute at room temperature and then centrifuge to elute the purified RNA.
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Diagram 1: Workflow for DNA Template Preparation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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